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Compound of Interest

Compound Name: Tapinarof

Cat. No.: B1666157 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tapinarof, also known as benvitimod, is a first-in-class, non-steroidal, topical aryl hydrocarbon

receptor (AhR) agonist.[1][2] Originally derived from a stilbenoid produced by the bacterium

Photorhabdus luminescens, a symbiont of nematodes, tapinarof is now synthetically produced

for therapeutic use.[3][4] It has been approved for the treatment of plaque psoriasis in adults

and is under investigation for atopic dermatitis.[2] This guide provides a comprehensive

overview of its chemical structure, physicochemical properties, mechanism of action, and the

experimental protocols used to elucidate its therapeutic effects.

Chemical Identity and Structure
Tapinarof is chemically identified as 5-[(E)-2-Phenylethen-1-yl]-2-(propan-2-yl)benzene-1,3-

diol. Its core structure is a stilbenoid, characterized by a 1,2-diphenylethylene moiety.

Table 1: Chemical Identifiers for Tapinarof
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Identifier Value Reference(s)

IUPAC Name
5-[(E)-2-phenylethenyl]-2-

(propan-2-yl)benzene-1,3-diol

CAS Number 79338-84-4

Molecular Formula C₁₇H₁₈O₂

Molecular Weight 254.32 g/mol

SMILES
CC(C)c1c(O)cc(\C=C\c2ccccc

2)cc1O

InChI Key
ZISJNXNHJRQYJO-

CMDGGOBGSA-N

Synonyms

Benvitimod, WBI-1001,

GSK2894512, (E)-3,5-

Dihydroxy-4-isopropyl-trans-

stilbene

Physicochemical Properties
The physicochemical properties of tapinarof are crucial for its formulation as a topical cream

and its interaction with biological systems.

Table 2: Physicochemical Properties of Tapinarof
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Property Value Reference(s)

Appearance White to off-white solid

Melting Point 140 - 142°C

Boiling Point 431.8 ± 20.0 °C (Predicted)

Density 1.158 g/cm³

Water Solubility 0.0339 mg/mL

Solubility

Soluble in DMSO (≥ 100

mg/mL), ethanol, and

dimethylformamide (approx. 10

mg/mL).

pKa (Strongest Acidic) 9.19

logP 4.25 - 4.95

UV/Vis. (λmax) 211, 240, 318 nm

Mechanism of Action: The Aryl Hydrocarbon
Receptor (AhR) Pathway
Tapinarof's therapeutic effects are mediated through its specific binding to and activation of the

Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor ubiquitously

expressed in skin cells, including keratinocytes and immune cells. The activation of AhR by

tapinarof initiates a signaling cascade that modulates gene expression, leading to anti-

inflammatory, skin barrier-restoring, and antioxidant effects.

The key steps in the AhR signaling pathway are:

Ligand Binding: Tapinarof, as a ligand, binds to the cytosolic AhR, which exists in a complex

with other proteins.

Nuclear Translocation: Upon binding, the tapinarof-AhR complex translocates into the cell

nucleus.
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Heterodimerization: In the nucleus, the complex dissociates, and AhR forms a heterodimer

with the AhR Nuclear Translocator (ARNT).

Gene Expression Modulation: This new tapinarof-AhR/ARNT complex binds to specific DNA

sequences, known as xenobiotic-responsive elements (XREs), in the promoter regions of

target genes, thereby regulating their transcription.

This modulation of gene expression results in three primary therapeutic outcomes:

Reduction of Pro-inflammatory Cytokines: Tapinarof activation of AhR downregulates the

expression of key pro-inflammatory cytokines implicated in psoriasis, such as Interleukin-17A

(IL-17A) and IL-17F.

Skin Barrier Normalization: It promotes skin barrier function by increasing the expression of

essential structural proteins like filaggrin and loricrin.

Antioxidant Effects: The pathway enhances the antioxidant response through the activation

of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
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Fig. 1: Tapinarof's Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
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Experimental Protocols
The biological activity and therapeutic efficacy of tapinarof have been established through a

series of in vitro, in vivo, and clinical studies.

In Vitro: AhR Nuclear Translocation Assay
This assay is fundamental to demonstrating tapinarof's direct engagement with its target, AhR.

Objective: To quantify the ability of tapinarof to induce the translocation of the Aryl

Hydrocarbon Receptor (AhR) from the cytoplasm to the nucleus in human keratinocytes.

Methodology:

Cell Culture: Immortalized human keratinocytes (HaCaT cells) are cultured to confluence in

96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal

bovine serum.

Serum Starvation: The culture medium is replaced with a medium containing 0.2% charcoal-

stripped fetal bovine serum, and the cells are incubated overnight to reduce basal AhR

activation.

Treatment: Cells are treated with titrating concentrations of tapinarof (e.g., 10⁻⁸ μM to 1 μM)

for 30 minutes.

Fixation and Permeabilization: Cells are washed and then fixed with an ice-cold 50:50

methanol:acetone solution.

Immunostaining:

Samples are blocked with 3% Bovine Serum Albumin (BSA) for 1 hour.

Cells are stained with a primary anti-AhR antibody, followed by a fluorescently labeled

secondary antibody (e.g., AlexaFluor488).

Nuclei are counterstained with a DNA dye such as Hoechst 33342.
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Imaging and Analysis: High-content imaging systems (e.g., InCell Analyzer or Opera) are

used to capture images. Image analysis software quantifies the fluorescence intensity of the

AhR stain within the nucleus versus the cytoplasm to determine the extent of translocation.
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Fig. 2: Workflow for the AhR Nuclear Translocation Assay.
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In Vivo: Imiquimod-Induced Psoriasiform Dermatitis
Mouse Model
This animal model is crucial for demonstrating that tapinarof's anti-inflammatory effects are

AhR-dependent.

Objective: To evaluate the efficacy of topical tapinarof in reducing skin inflammation and to

confirm its mechanism is dependent on AhR.

Methodology:

Animal Subjects: Both AhR-sufficient (wild-type) and AhR-knockout (KO) mice on a C57Bl/6

background are used.

Disease Induction: A daily topical dose of imiquimod (IMQ) cream is applied to the shaved

backs of the mice to induce a psoriasiform skin inflammation, characterized by erythema,

scaling, and epidermal thickening.

Treatment Application: Mice are treated topically with tapinarof (e.g., 1% in a vehicle

solution) or a vehicle control.

Efficacy Assessment:

Clinical Scoring: Skin inflammation is scored daily based on the severity of erythema and

thickening.

Histology: At the end of the study, skin biopsies are taken for histological analysis to

measure epidermal thickness.

Cytokine Analysis: Tissue samples are analyzed to measure the levels of pro-inflammatory

cytokines.

Comparative Analysis: The anti-inflammatory response to tapinarof in AhR-sufficient mice is

compared to the response in AhR-KO mice. A significant reduction in inflammation in wild-

type but not in KO mice confirms the AhR-dependent mechanism.

Clinical Efficacy: PSOARING Phase 3 Trials
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The PSOARING 1 and PSOARING 2 trials were pivotal in establishing the clinical efficacy and

safety of tapinarof for plaque psoriasis.

Objective: To assess the efficacy and safety of tapinarof cream 1% applied once daily for the

treatment of mild to severe plaque psoriasis in adults.

Methodology:

Study Design: Two identical, randomized, double-blind, vehicle-controlled, parallel-group

trials (PSOARING 1 and 2). A combined total of 1,025 patients were enrolled.

Patient Population: Adults aged 18-75 with a diagnosis of mild to severe plaque psoriasis.

Treatment: Patients were randomized to receive either tapinarof cream 1% or a vehicle

cream, applied once daily for 12 weeks.

Primary Endpoint: The proportion of patients achieving a Physician's Global Assessment

(PGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from

baseline at week 12.

Secondary Endpoints: Included the proportion of patients achieving at least a 75% (PASI75)

or 90% (PASI90) improvement in the Psoriasis Area and Severity Index score from baseline

at week 12.

Long-Term Extension: Eligible patients could enroll in the PSOARING 3 study to evaluate

long-term safety and efficacy for up to 52 weeks.
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Fig. 3: Logical Flow of the PSOARING 1 & 2 Phase 3 Trials.

Quantitative Biological and Clinical Data
Table 3: In Vitro Activity of Tapinarof
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Parameter Value Cell Type Reference(s)

AhR Nuclear

Translocation (EC₅₀)
0.16 nM HaCaT Keratinocytes

AhR Agonist Activity

(EC₅₀)
13 nM -

CD4+ T Cell

Apoptosis (IC₅₀)
5.2 µM CD4+ T Cells

Table 4: Summary of Efficacy Results from PSOARING Phase 3 Trials (at Week 12)

Endpoint PSOARING 1 PSOARING 2

PGA Success (Tapinarof) 35.4% 40.2%

PGA Success (Vehicle) 6.0% 6.3%

PASI75 (Tapinarof) 36.1% 47.6%

PASI75 (Vehicle) 10.2% 6.9%

PASI90 (Tapinarof) 18.8% 20.9%

PASI90 (Vehicle) 1.6% 2.5%

Reference(s)

The long-term extension study, PSOARING 3, demonstrated that tapinarof has a remittive

effect, with a median time to first worsening of 115 days (approximately 4 months) for patients

who achieved complete clearance and stopped therapy. Furthermore, no tachyphylaxis (loss of

response) was observed over 52 weeks of intermittent use.

Conclusion
Tapinarof represents a significant advancement in the topical treatment of inflammatory skin

diseases. Its well-defined chemical structure and properties have enabled its formulation into

an effective topical cream. The elucidation of its novel mechanism of action as an AhR agonist

provides a clear rationale for its therapeutic benefits: reducing inflammation, restoring skin
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barrier integrity, and combating oxidative stress. Rigorous experimental and clinical evaluation

has confirmed its efficacy and safety profile, establishing tapinarof as a valuable non-steroidal

option for patients with plaque psoriasis. The detailed protocols and quantitative data presented

in this guide offer a solid foundation for further research and development in the field of

dermatology and AhR-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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